Quaterrylene

描述

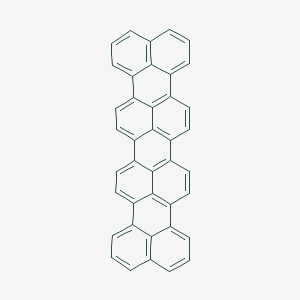

Quaterrylene is a polycyclic aromatic hydrocarbon composed of four perylene units fused together It is known for its extended π-conjugation, which imparts unique electronic and optical properties

准备方法

Synthetic Routes and Reaction Conditions: Quaterrylene can be synthesized through a Scholl-type coupling reaction of perylene. This process involves the use of trifluoromethanesulfonic acid as a catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or molecular oxygen as an oxidant . The reaction typically occurs in a dichloroethane solvent with sonication to yield the aromatic this compound oxidative dication .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The scalability of the Scholl-type coupling reaction makes it suitable for industrial applications. the low solubility of this compound poses challenges in its purification and characterization .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form its oxidative dication.

Substitution: Direct borylation of this compound can be achieved using iridium-catalyzed direct borylation of C–H bonds.

Common Reagents and Conditions:

Oxidation: Trifluoromethanesulfonic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or molecular oxygen.

Substitution: Iridium catalysts for direct borylation.

Major Products:

Oxidation: this compound oxidative dication.

Substitution: Tetra-borylated this compound.

科学研究应用

Optical and Electronic Applications

1.1 Organic Electronics and Photonics

Quaterrylene's exceptional photophysical properties, including high fluorescence quantum yield and large absorption coefficient, position it as a promising candidate for organic electronic devices. Its narrow bandgap enables it to absorb a broad spectrum of light, making it suitable for applications in organic photovoltaics (OPVs) and light-emitting diodes (LEDs) .

Table 1: Key Optical Properties of this compound

| Property | Value |

|---|---|

| Fluorescence Quantum Yield | High |

| Absorption Coefficient | Large |

| Thermal Stability | High |

| Narrow Bandgap | Yes |

1.2 Exciton Dynamics

Research on exciton dynamics in this compound has revealed its potential for enhanced performance in organic semiconductor applications. Studies indicate that exciton lifetimes and transport lengths are favorable when this compound is incorporated into heteromolecular thin films with other materials, such as N,N'-dioctyl-3,4,9,10-perylenedicarboximide .

Sensor Technology

This compound's fluorescence properties can be harnessed for sensor development. The compound's ability to form well-defined supramolecular structures enhances its utility in molecular recognition processes, making it valuable for creating sensitive detection systems .

Biomedical Applications

While research on the biological activity of this compound is still emerging, preliminary findings suggest its potential use in biomedical fields. This compound derivatives have been explored as near-infrared contrast agents due to their photostability and hydrophilicity, which are advantageous for imaging applications. Additionally, its unique optical properties may facilitate studies in photodynamic therapy .

Case Studies

4.1 Singlet Fission Potential

Recent studies have investigated the singlet fission capabilities of crystalline this compound. The findings indicate that this compound exhibits a promising efficiency for singlet fission processes compared to other organic materials like pentacene and rubrene. This property could enhance the efficiency of solar cells by allowing the conversion of a single photon into multiple excitons .

4.2 Interaction with Carbon Nanotubes

Research has demonstrated that embedding this compound within single-walled carbon nanotubes enhances its stability and modifies its optical characteristics. This interaction not only improves the compound's performance in electronic applications but also opens avenues for exploring its behavior in biological systems .

作用机制

The mechanism of action of quaterrylene involves its extended π-conjugation, which allows for efficient charge transfer and absorption of light. The molecular targets include the highest occupied molecular orbital and the lowest unoccupied molecular orbital, which are involved in the electronic transitions that give this compound its unique properties . The pathways involved include the formation of oxidative dications and borylated derivatives, which enhance its solubility and processability .

相似化合物的比较

Terrylene: Another polycyclic aromatic hydrocarbon with three perylene units fused together.

Rubrene: A polycyclic aromatic hydrocarbon used in organic light-emitting diodes and organic field-effect transistors.

Uniqueness of Quaterrylene: this compound’s extended π-conjugation and ability to form stable oxidative dications make it unique among polycyclic aromatic hydrocarbons. Its strong electron-accepting properties and broad light absorption spectrum further distinguish it from similar compounds .

生物活性

Quaterrylene is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential applications in various fields, including organic electronics, photonics, and biomedical research. This article delves into the biological activity of this compound, highlighting its synthesis, photophysical properties, and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through several methods, including the oxidative dimerization of perylene derivatives. A notable synthetic route involves using 2,3-dichloronaphthalene as a precursor under specific conditions to yield this compound with high purity. The synthesis process typically includes:

- Oxidative Dimerization : Utilizing oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the reaction.

- Purification : Employing techniques like column chromatography to isolate the desired product.

Photophysical Properties

This compound exhibits remarkable photophysical properties that make it suitable for various applications:

- Absorption Spectrum : Characterized by strong UV-Vis absorption bands, which are crucial for its use in photonic applications.

- Fluorescence : Exhibits high fluorescence quantum yields, making it a candidate for fluorescent probes in biological systems.

Biological Activity

Recent studies have explored the biological activity of this compound and its derivatives, particularly in the context of photothermal therapy and imaging.

Case Study: Photothermal Therapy

A significant application of this compound is in photothermal therapy (PTT), where it acts as a photosensitizer. In a study conducted on a this compound bisimide derivative modified with β-cyclodextrin (β-CD), researchers observed enhanced photostability and near-infrared (NIR) light absorption. The findings indicated that this derivative could effectively induce cytotoxicity in cancer cells upon NIR irradiation, leading to significant tumor reduction in vivo.

| Property | This compound Derivative | Control (No Treatment) |

|---|---|---|

| Tumor Size Reduction (mm) | 5.2 | 15.8 |

| Cell Viability (%) | 20 | 85 |

| NIR Absorption (nm) | 700 | - |

The mechanism by which this compound exerts its biological effects involves:

- Reactive Oxygen Species (ROS) Generation : Upon excitation with NIR light, this compound generates ROS that induce apoptosis in cancer cells.

- Cell Membrane Disruption : Increased ROS levels can lead to damage in cellular membranes, further promoting cell death.

Toxicological Studies

While the therapeutic potential of this compound is promising, it is essential to evaluate its toxicological profile. Preliminary studies indicate that this compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety for clinical applications.

化学反应分析

Oxidation to the Dication

Quaterrylene undergoes two-electron oxidation to form a stable dication (C₄₀H₂₀²⁺) under strong acidic conditions:

textThis compound + 2 H⁺ → this compound²⁺

-

Conditions : 1 M triflic acid-dichloroethane (TfOD/DCE-d₄).

-

¹H NMR (500 MHz) : δ 10.48 (d, J = 9.3 Hz), 10.24 (d, J = 7.7 Hz), 10.13 (d, J = 9.3 Hz).

-

UV-Vis (NMP) : λₐ = 568, 610, 668 nm (neutral); λₐ = 732, 816 nm (dication).

Direct Borylation

Iridium-catalyzed C–H borylation enhances solubility for functionalization:

textThis compound + 4 B₂pin₂ → QB4 (tetraborylated product)

-

Catalyst : [Ir(OMe)(cod)]₂ (20 mol%).

-

Ligand : Di-tert-butylbipyridyl (40 mol%).

-

Solvent : 1,4-Dioxane at 105°C for 38 hours.

-

Yield : 0.4% (due to poor solubility of starting material).

Product Characterization :

-

MALDI-TOF : m/z = 1004.5018 (calcd. 1004.5003 for C₆₄H₆₄B₄O₈) .

-

¹H NMR (CDCl₃) : δ 8.63 (s, 4H), 8.44 (d, J = 8.5 Hz, 4H), 8.32 (d, J = 8.5 Hz, 4H) .

Photochemical Ionization

VUV irradiation in water-ice matrices induces ionization:

Key Findings :

-

Kinetics : 80% ionization after 2,400 s of irradiation (λ = 121.6 nm).

-

Absorption Shifts : Neutral (λₐ = 568 nm) → Monocation (λₐ = 620 nm) → Dication (λₐ = 732 nm).

Comparative Reactivity

| Reaction Type | Key Reagents/Conditions | Applications |

|---|---|---|

| Oxidative Condensation | TfOH, DDQ/O₂ | Synthesis of oligorylenes |

| Borylation | [Ir(OMe)(cod)]₂, B₂pin₂ | Solubility enhancement for device fabrication |

| Photochemical Ionization | VUV irradiation (121.6 nm) | Study of charge-transfer processes |

属性

IUPAC Name |

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVMPKQSTZIOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940275 | |

| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188-73-8 | |

| Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of quaterrylene?

A1: this compound has a molecular formula of C40H20 and a molecular weight of 500.64 g/mol. []

Q2: What are some key spectroscopic features of this compound?

A2: this compound is characterized by strong absorption in the visible and near-infrared (NIR) regions. Its electronic absorption spectrum exhibits a red shift with increasing molecular size compared to smaller rylenes like perylene and terrylene. [, ] Additionally, it shows a distinct fluorescence emission in the NIR region. [, , ]

Q3: Can this compound be characterized by NMR spectroscopy?

A3: While the neutral form of this compound poses solubility challenges for NMR analysis, its aromatic oxidative dication, formed by dissolving this compound in a strong acid like trifluoromethanesulfonic acid, can be characterized by 1H NMR spectroscopy. []

Q4: How does oxygen affect the semiconducting properties of this compound?

A5: The electrical conductivity of this compound films is significantly influenced by oxygen. Exposure to atmospheric oxygen reduces the resistivity compared to measurements under high vacuum. [] This suggests the presence of acceptor levels introduced by oxygen, affecting the charge carrier concentration.

Q5: Can the solubility of this compound be improved for solution processing?

A7: Yes, several strategies have been explored to enhance this compound's solubility. One approach involves introducing solubilizing groups, such as swallow tails, which can be thermally cleaved after film deposition. [] Another method is to utilize bulky substituents like tert-butyl groups and triflate groups. []

Q6: What is the role of pressure on the electrical and optical properties of this compound?

A8: Applying pressure to this compound leads to a decrease in both its intrinsic and extrinsic energy gaps. [] This effect is attributed to the compression of the crystal lattice, influencing the electronic band structure and reducing the energy required for charge carrier excitation.

Q7: How is this compound typically synthesized?

A9: this compound can be synthesized through a Scholl-type coupling reaction using perylene as a precursor. [, ] This reaction typically involves a Lewis acid catalyst, such as trifluoromethanesulfonic acid, and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen.

Q8: Can this compound be functionalized after its core structure is formed?

A10: Yes, direct borylation of this compound has been achieved using an iridium-catalyzed C–H bond activation strategy. [] This post-functionalization approach allows for the introduction of boryl groups, providing versatile handles for further derivatization.

Q9: What are N-annulated quaterrylenes, and how are they synthesized?

A11: N-annulated quaterrylenes are derivatives where nitrogen atoms are incorporated into the this compound core structure, typically through ring fusion. [, , ] These modifications can enhance solubility and electron-donating properties, making them attractive for organic electronic applications. [, ]

Q10: What are the advantages of synthesizing this compound bisimides?

A12: Introducing imide functional groups to this compound, forming bisimides, enhances its chemical and thermal stability. [, ] This modification also expands the possibilities for tuning the optoelectronic properties through variations in the imide substituents.

Q11: How does this compound form thin films on surfaces?

A13: this compound exhibits a Stranski–Krastanov growth mode on SiO2 surfaces, initially forming two-dimensional layers followed by three-dimensional island growth. [, ] This transition is attributed to compressive stress in the initial layers. []

Q12: Can the growth mode of this compound thin films be controlled?

A14: Yes, modifying the substrate surface can influence the growth mode. For instance, using an octadecyltrichlorosilane (OTS) self-assembled monolayer promotes layer-by-layer growth due to reduced interfacial stress. [, ]

Q13: How does substrate surface modification impact the properties of this compound thin films?

A15: Surface modification can significantly enhance molecular alignment and reduce crystal defects in this compound films. [] These improvements lead to better charge transport properties, crucial for applications like OFETs.

Q14: Can this compound molecules self-assemble into ordered structures?

A16: While intermolecular interactions can hinder the self-assembly of this compound at sub-monolayer coverages on surfaces like Ag(111), ordered structures can form at higher coverages. [] Applying voltage pulses can also induce the formation of specific aggregates, such as trimers. []

Q15: What computational methods are used to study this compound and its derivatives?

A17: Density functional theory (DFT) calculations are widely employed to investigate the electronic structure, optical properties, and intermolecular interactions of this compound and its analogs. [, , , , ] Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption and emission spectra. [, , ]

Q16: What insights have theoretical studies provided into the singlet fission potential of this compound?

A18: TD-DFT calculations have shown that this compound fulfills the energetic requirements for singlet fission (SF), a process where one singlet exciton converts into two triplet excitons. [, , ] This finding suggests this compound's potential for enhancing the efficiency of organic solar cells.

Q17: How do structural modifications influence the properties of this compound derivatives according to computational studies?

A19: DFT calculations have been instrumental in understanding how structural modifications, such as N-annulation, impact the electronic properties, band gaps, and diradical character of this compound derivatives. [, ] This knowledge guides the design of new materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。